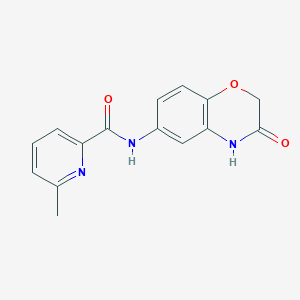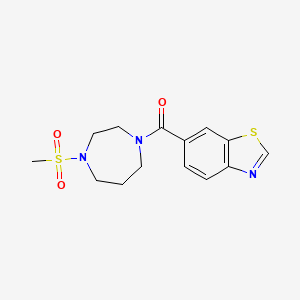
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as SMT-19969, is a novel and highly selective antagonist of the neurokinin-1 receptor (NK1R). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mecanismo De Acción
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a highly selective antagonist of the neurokinin-1 receptor (NK1R). NK1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in the regulation of pain, anxiety, and depression. By blocking the activation of NK1R, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide reduces the release of substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of mood.
Biochemical and physiological effects:
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce anxiety and depression-like behaviors in animal models. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to reduce pain sensitivity in animal models of pain. The compound has also been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its high selectivity for NK1R. This makes it a useful tool for studying the role of NK1R in various physiological and pathological processes. However, one limitation of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its relatively low potency compared to other NK1R antagonists. This may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of the compound in anxiety, depression, and pain. Another area of interest is the development of more potent NK1R antagonists based on the structure of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. Finally, the role of NK1R in other physiological and pathological processes, such as addiction and inflammation, could be further explored using 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a tool.
Métodos De Síntesis
The synthesis of 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been described in detail in a patent application by SmithKline Beecham Corporation (US Patent No. 6,579,926). The synthesis involves the reaction of 4-methylcyclohexanone with N-methylpyridine-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with imidazole in the presence of a base to form 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain. The compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. In addition, 6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-3-6-15(7-4-13)20(2)17(22)14-5-8-16(19-11-14)21-10-9-18-12-21/h5,8-13,15H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMVBWMANHKGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)

![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)

![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)

